Bmpr2-IN-1 (tfa)
Description
Overview of the Transforming Growth Factor-beta (TGF-β) Superfamily and Bone Morphogenetic Proteins (BMPs)
The Transforming Growth Factor-beta (TGF-β) superfamily is a large and diverse group of secreted signaling proteins, with over 30 members identified in mammals. nih.govnih.govcreative-diagnostics.comijbs.com This superfamily is broadly divided into two main branches: the TGF-β/Activin/Nodal branch and the Bone Morphogenetic Protein (BMP)/Growth and Differentiation Factor (GDF) branch. nih.govcreative-diagnostics.comersnet.org These proteins are fundamental regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration, and are essential for embryonic development, tissue homeostasis, and organogenesis. nih.govcreative-diagnostics.com
BMPs, as part of the TGF-β superfamily, were initially identified for their ability to induce bone and cartilage formation. nih.gov However, their functions are now known to be far more extensive, playing critical roles in the development and function of various tissues and organs, including the nervous, cardiovascular, and skeletal systems. nih.govbmbreports.orgbiologists.com There are over 20 known BMPs, which can be categorized into subgroups based on sequence similarity, such as BMP2/4, BMP5/6/7/8, BMP9/10, and BMP12/13/14. frontiersin.orgbiorxiv.org The diverse and sometimes context-dependent actions of BMPs are mediated through their interaction with specific cell surface receptors. biologists.com
Architecture and Ligand Binding of the BMPR2 Receptor Complex
BMP signaling is initiated by the binding of a dimeric BMP ligand to a heterotetrameric complex of cell surface receptors. bmbreports.orgwikipedia.orggenecards.org This complex is composed of two type I and two type II serine/threonine kinase receptors. wikipedia.orggenecards.orgnih.gov BMPR2 is a type II receptor that is selective for BMPs. nih.gov
The assembly of the signaling complex involves the interaction of BMP ligands with specific combinations of type I and type II receptors. There are four known type I BMP receptors (BMPRIs), also known as activin receptor-like kinases (ALKs): ALK1 (ACVRL1), ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B). nih.govdiva-portal.orgashpublications.orgnih.gov The three type II receptors (BMPRIIs) that bind BMPs are BMPR2, ActRIIA (ACVR2A), and ActRIIB (ACVR2B). biologists.comdiva-portal.org While BMPR2 is specific for BMPs, ActRIIA and ActRIIB can also bind to other TGF-β superfamily members like activins. nih.govdiva-portal.org
Upon ligand binding, the type II receptor, which is constitutively active, recruits and phosphorylates the type I receptor within the heteromeric complex. ashpublications.orgmdpi.comahajournals.org This phosphorylation event activates the kinase domain of the type I receptor, initiating downstream signaling cascades. bmbreports.orgnih.gov The formation of the type I/type II kinase domain heterodimer is a crucial step that serves as a scaffold for the assembly of the full tetrameric receptor complex. researchgate.netescholarship.org
| Receptor Type | Receptor Name | Alias |
|---|---|---|
| Type I | ALK1 | ACVRL1 |
| ALK2 | ACVR1 | |
| ALK3 | BMPR1A | |
| ALK6 | BMPR1B | |
| Type II | BMPR2 | - |
| ActRIIA | ACVR2A | |
| ActRIIB | ACVR2B |
The specificity of the BMP signaling response is determined by the particular combination of BMP ligands and their receptors. Different BMPs exhibit varying affinities for different type I and type II receptors. diva-portal.org
BMP2 and BMP4 primarily bind to ALK3 and ALK6 in complex with BMPR2. bmbreports.orgnih.govdiva-portal.org
BMP6 and BMP7 show strong binding to ALK2 and can also interact with ALK3 and ALK6. bmbreports.orgnih.govdiva-portal.org
BMP9 and BMP10 are high-affinity ligands for ALK1 and can also bind to ALK2, forming a signaling complex with BMPR2, particularly in endothelial cells. bmbreports.orgnih.govdiva-portal.orgportlandpress.com
While BMPR2 can bind to BMPs on its own, this binding is generally weak and is significantly enhanced by the presence of a type I receptor. bmbreports.orgwikipedia.org This suggests a cooperative mechanism where the ligand may first engage the type I receptor, which then facilitates the recruitment and stable association of BMPR2. wikipedia.org
| BMP Ligand | Primary Type I Receptor Partner(s) | Primary Type II Receptor |
|---|---|---|
| BMP2 | ALK3, ALK6 | BMPR2 |
| BMP4 | ALK3, ALK6 | BMPR2 |
| BMP6 | ALK2, ALK3, ALK6 | BMPR2 |
| BMP7 | ALK2 | BMPR2 |
| BMP9 | ALK1, ALK2 | BMPR2 |
| BMP10 | ALK1 | BMPR2 |
Canonical SMAD-Dependent Signal Transduction Downstream of BMPR2
The primary and best-characterized signaling pathway downstream of the BMPR2 receptor complex is the canonical SMAD pathway. ijbs.comahajournals.org This pathway involves a cascade of phosphorylation events that ultimately leads to the regulation of target gene expression in the nucleus.
Upon activation by the type II receptor, the type I receptor kinase phosphorylates a specific class of intracellular proteins called Receptor-regulated SMADs (R-SMADs). bmbreports.orgashpublications.orgahajournals.org The R-SMADs specifically activated by the BMP pathway are SMAD1, SMAD5, and SMAD8 (also sometimes referred to as SMAD9). diva-portal.orgnih.govmdpi.comcreative-diagnostics.comnih.gov
This phosphorylation event, occurring at the C-terminus of the R-SMADs, induces a conformational change that allows them to dissociate from the receptor complex and form a heteromeric complex with the common-mediator SMAD (Co-SMAD), SMAD4. bmbreports.orgcreative-diagnostics.commdpi.combiologists.com SMAD4 is a crucial component of the signaling pathway for all members of the TGF-β superfamily. creative-diagnostics.comsdbonline.org The resulting complex typically consists of two phosphorylated R-SMADs and one SMAD4 molecule. sdbonline.orgresearchgate.net
The formation of the R-SMAD/SMAD4 complex facilitates its translocation from the cytoplasm into the nucleus. bmbreports.orgmdpi.combiologists.com Once in the nucleus, this complex acts as a transcription factor, binding to specific DNA sequences known as BMP-responsive elements (BREs) in the promoter regions of target genes. mdpi.com By recruiting co-activators or co-repressors, the SMAD complex modulates the transcription of these genes. mdpi.combiologists.com
A key set of target genes regulated by the BMP-SMAD pathway are the Inhibitor of DNA Binding (ID) proteins, including ID1, ID2, and ID3. ahajournals.orgnih.govphysiology.org ID proteins are transcriptional regulators that function by inhibiting the activity of basic helix-loop-helix (bHLH) transcription factors, thereby playing a critical role in controlling cell differentiation and proliferation. physiology.orgmedsci.org The induction of ID gene expression is a well-established downstream effect of canonical BMP signaling. ahajournals.orgnih.govjneurosci.orgoup.comoup.com
Regulatory Mechanisms of BMPR2 Signaling
The signaling output of BMPR2 is tightly controlled at multiple levels to ensure appropriate cellular responses. These regulatory mechanisms involve extracellular antagonists, intracellular feedback loops, and post-transcriptional modifications.
Extracellularly, BMP signaling is modulated by a variety of antagonists that bind to BMP ligands and prevent them from interacting with their receptors. These include molecules such as Noggin, Chordin, and Gremlin-1. mdpi.comnih.gov Gremlin-1, for instance, can directly bind to BMPs and suppress their activity in the pulmonary circulation. nih.gov
Intracellularly, the BMPR2 signaling pathway is subject to negative feedback regulation. Inhibitory SMADs (iSMADs), such as SMAD6 and SMAD7, play a crucial role in this process. nih.gov They can inhibit the phosphorylation of receptor-regulated SMADs (R-SMADs), thereby dampening the canonical signaling cascade. nih.gov Furthermore, the degradation of SMAD1 can be initiated by the E3 ubiquitin ligases SMURF1 and SMURF2, which targets it for proteasomal degradation and downregulates downstream gene expression. nih.govnih.gov
MicroRNAs (miRNAs) also contribute to the regulation of BMPR2 expression. For example, miR-20a and miR-17 have been linked to the downregulation of BMPR2 expression. nih.gov Hypoxia can also downregulate BMPR2 signaling through the action of specific miRNAs. nih.gov Conversely, factors such as Fragile Histidine Triad (FHIT) and lymphocyte-specific protein tyrosine kinase (LCK) have been identified as positive regulators that can increase BMPR2 expression. nih.gov
| Regulator Type | Examples | Mechanism of Action |
| Extracellular Antagonists | Noggin, Chordin, Gremlin-1 | Bind to BMP ligands, preventing receptor interaction. mdpi.comnih.gov |
| Inhibitory SMADs | SMAD6, SMAD7 | Inhibit the phosphorylation of R-SMADs. nih.gov |
| E3 Ubiquitin Ligases | SMURF1, SMURF2 | Target SMAD1 for degradation. nih.govnih.gov |
| MicroRNAs | miR-17, miR-20a | Downregulate BMPR2 expression. nih.gov |
| Positive Regulators | FHIT, LCK | Increase BMPR2 expression. nih.gov |
Negative Feedback Loops (e.g., Inhibitory SMADs SMAD6/7, SMURF1/2)
A critical aspect of BMPR2 signaling is its self-regulation through intracellular negative feedback loops, which are essential for terminating the signal and maintaining cellular equilibrium. Key players in this process are the inhibitory SMADs (I-SMADs), SMAD6 and SMAD7, and the SMAD ubiquitin regulatory factor (Smurf) E3 ubiquitin ligases, SMURF1 and SMURF2.
Inhibitory SMADs (SMAD6 and SMAD7): The expression of I-SMADs, SMAD6 and SMAD7, is induced by BMP signaling itself, creating a classic negative feedback mechanism. bmbreports.org These proteins act as intracellular antagonists to the pathway. SMAD6 and SMAD7 function by competing with R-SMADs for binding to the activated type I receptor, thereby preventing the phosphorylation and activation of R-SMADs. bmbreports.org Furthermore, I-SMADs can disrupt the formation of the R-SMAD/Co-SMAD4 complex. bmbreports.org While SMAD7 can attenuate TGF-β, activin, and BMP signaling, SMAD6 shows more specific and efficient inhibition of the BMP pathway. bmbreports.org
SMURF1 and SMURF2: SMAD ubiquitin regulatory factors, SMURF1 and SMURF2, are E3 ubiquitin ligases that play a pivotal role in the attenuation of BMP signals by targeting components of the pathway for degradation. bmbreports.org SMURFs can be recruited to the receptor complex by I-SMADs. bmbreports.orgebm-journal.org This interaction facilitates the ubiquitination and subsequent degradation of BMP receptors. ebm-journal.orgnih.gov Studies have shown that overexpression of SMURF1 induces the ubiquitination and degradation of both BMPR-I and BMPR-II. ebm-journal.org
Beyond the receptors, SMURFs also directly target phosphorylated R-SMADs (SMAD1/5) for ubiquitination and proteasomal degradation, which terminates the downstream signal. bmbreports.orgnih.gov This process is integral to controlling cell fate, as demonstrated in mesenchymal stem cells where a PINCH-1–Smurf1 signaling axis mediates the mechano-regulation of BMPR2. rupress.org The induction of SMURF1 has been observed in pathological conditions, where its elevation is correlated with the downregulation of BMPR2 protein, suggesting its role in disease pathogenesis. ebm-journal.orgnih.gov
| Regulator | Class | Mechanism of Action | Effect on BMPR2 Signaling |
| SMAD6/7 | Inhibitory SMAD | Competes with R-SMADs for receptor binding; disrupts R-SMAD/Co-SMAD complex formation. bmbreports.org | Inhibition |
| SMURF1/2 | E3 Ubiquitin Ligase | Promotes ubiquitination and degradation of BMP receptors and R-SMADs (SMAD1/5). bmbreports.orgebm-journal.orgnih.gov | Inhibition |
Modulatory Proteins (e.g., FKBP12)
The BMPR2 signaling pathway is also modulated by accessory proteins that can repress or facilitate signal transduction. The 12-kDa FK506-binding protein (FKBP12) is a key inhibitory modulator that prevents spontaneous, ligand-independent activation of the pathway. nih.govmdpi.com
FKBP12 is an immunophilin that functions as an endogenous inhibitor by binding to the glycine-serine-rich (GS) domain of the BMP type I receptor, such as ALK2. mdpi.comashpublications.org This interaction physically shields the serine/threonine residues in the GS domain, preventing them from being phosphorylated by the type II receptor kinase in the absence of a ligand. mdpi.com This establishes a critical activation threshold, ensuring that the pathway remains off until an appropriate BMP ligand engages the receptor complex. mdpi.com Upon ligand binding, a conformational change is induced in the receptor complex, leading to the dissociation of FKBP12. nih.gov This release unmasks the GS domain, allowing for its phosphorylation by BMPR2 and the subsequent initiation of the downstream SMAD cascade. nih.gov Therefore, FKBP12 acts as a gatekeeper to prevent leaky or inappropriate signaling. nih.govnih.gov
The inhibitory interaction of FKBP12 can be pharmacologically targeted. nih.gov Compounds that bind to FKBP12, such as FK506 (Tacrolimus) and its non-immunosuppressive analogs, can displace it from the type I receptor, thereby activating downstream BMPR2 signaling even in the absence of high ligand concentrations. nih.govnih.gov
| Regulator | Class | Mechanism of Action | Effect on BMPR2 Signaling |
| FKBP12 | Modulatory Protein (Immunophilin) | Binds to the GS domain of BMP type I receptors, preventing ligand-independent phosphorylation by BMPR2. mdpi.comnih.gov | Inhibition (Repression) |
MicroRNA-Mediated Regulation (e.g., miR-21, miR-125a)
In addition to protein-based regulation, BMPR2 signaling is subject to post-transcriptional control by microRNAs (miRNAs). These small, non-coding RNA molecules typically bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Several miRNAs have been identified as regulators of the BMPR2 pathway, with miR-21 and miR-125a being notable examples.
miR-21: The regulation of BMPR2 by miR-21 is complex and appears to be part of a reciprocal feedback loop. nih.govnih.gov Studies have shown that BMP signaling can induce the expression of miR-21. nih.govphysiology.org In turn, miR-21 can directly target and downregulate the expression of BMPR2. nih.govnih.gov Forced expression of miR-21 has been shown to decrease BMPR2 protein levels, while inhibition of miR-21 increases BMPR2 expression, particularly under hypoxic conditions. nih.gov This feedback inhibition may serve to fine-tune the cellular response to BMP signaling. nih.gov Hypoxia itself has been shown to downregulate BMPR2 signaling, partly through the induction of miR-21. mdpi.comnih.gov
miR-125a: Computational and functional studies have identified miR-125a as another regulator of BMPR2. nih.govuzh.ch An in-silico approach predicted that miR-125a targets the BMPR2 transcript. nih.govuzh.ch Functional inhibition of miR-125a in human pulmonary artery endothelial cells led to an increase in BMPR2 mRNA levels. nih.gov In experimental models of pulmonary hypertension, elevated levels of miR-125a in lung tissue were associated with reduced expression of BMPR2. nih.gov Similar to miR-21, hypoxia can induce the expression of miR-125a, suggesting a role for this miRNA in mediating the downregulation of BMPR2 signaling in low-oxygen environments. mdpi.comnih.govnih.gov
| MicroRNA | Predicted/Confirmed Target | Effect on BMPR2 Expression | Context/Key Findings |
| miR-21 | BMPR2 | Downregulation | Part of a feedback loop; induced by BMP signaling and hypoxia. mdpi.comnih.govnih.gov |
| miR-125a | BMPR2 | Downregulation | Induced by hypoxia; functional inhibition increases BMPR2 levels. nih.govnih.govuzh.ch |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H16F3N7O3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H15N7O.C2HF3O2/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15;3-2(4,5)1(6)7/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23);(H,6,7) |
InChI Key |
OAWNZCPTZLYEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Pathophysiological Implications of Dysregulated Bmpr2 Signaling
Genetic Basis of BMPR2 Dysfunction
Heterozygous germline mutations in the BMPR2 gene are the most common genetic cause of heritable PAH, accounting for a significant majority of familial cases and a notable percentage of idiopathic PAH cases. ahajournals.orgnih.gov These mutations lead to a loss-of-function in the BMPR2 protein, impairing its ability to regulate vascular cell proliferation and apoptosis. nih.gov
Over 300 different mutations have been identified throughout the BMPR2 gene. ahajournals.orgnih.gov These mutations are diverse and include nonsense, missense, frameshift, and splice site variations, all of which can lead to a non-functional or absent protein. mdpi.comnih.gov
Nonsense and Frameshift Mutations: These are the most common types, estimated to account for approximately 68% of BMPR2 mutations. ahajournals.org They introduce premature stop codons, leading to truncated proteins that are often degraded through nonsense-mediated mRNA decay (NMD). mdpi.comahajournals.org This process results in a significant reduction of functional BMPR2 protein. nih.gov
Missense Mutations: These mutations result in a single amino acid substitution. While some missense mutations may have a less severe impact, those occurring in critical functional domains of the receptor can severely impair its signaling capacity. mdpi.com Patients with missense mutations have been reported to be younger at the time of diagnosis or death and have shorter survival compared to those with truncating mutations. mdpi.com
Splice Site Mutations: These mutations occur at the boundaries between exons and introns, disrupting the normal splicing process of the BMPR2 pre-mRNA. nih.gov This can lead to the exclusion of essential exons or the inclusion of intronic sequences, resulting in an altered and often non-functional protein. nih.gov
Large Rearrangements: Deletions or duplications of one or more exons have also been described, contributing to the spectrum of disease-causing mutations. nih.gov
The distribution of these mutations spans across the entire coding region of the BMPR2 gene, affecting its various functional domains, including the ligand-binding domain, the kinase domain, and the cytoplasmic tail. nih.goversnet.org
| Mutation Type | Estimated Prevalence among BMPR2 Mutations | Primary Consequence |
|---|---|---|
| Nonsense & Frameshift | ~68% | Premature stop codon, often leading to nonsense-mediated mRNA decay. ahajournals.org |
| Missense | Variable | Single amino acid substitution, potentially altering protein function. mdpi.com |
| Splice Site | Variable | Disruption of mRNA splicing, leading to altered protein sequence. nih.gov |
| Large Rearrangements | Variable | Deletion or duplication of exons. nih.gov |
The two primary molecular mechanisms through which BMPR2 mutations exert their pathogenic effects are haploinsufficiency and dominant-negative effects.
Haploinsufficiency: This occurs when a single functional copy of the BMPR2 gene is insufficient to produce the required amount of protein for normal cellular function. nih.govdrugbank.com This is a common consequence of mutations that lead to nonsense-mediated decay of the mutant mRNA, resulting in a 50% reduction in BMPR2 protein levels from the outset. mdpi.comnih.gov However, in patients, the reduction of BMPR2 protein often exceeds this 50% mark, suggesting additional regulatory mechanisms are at play. nih.gov
Dominant-Negative Effects: In this scenario, the mutant BMPR2 protein is produced and interferes with the function of the remaining wild-type protein. nih.gov This can occur when missense mutations allow for the formation of a stable but non-functional receptor that can still dimerize with the wild-type receptor, trapping it in non-functional complexes within the cell and preventing its proper localization to the cell surface. nih.gov This mechanism is often associated with a more severe clinical phenotype. mdpi.com
Alternative splicing of the BMPR2 gene adds another layer of complexity to its regulation and has been implicated in the incomplete penetrance of PAH among mutation carriers. ahajournals.orgahajournals.org The BMPR2 gene can be spliced into different isoforms, with the two primary ones being isoform-A (full-length) and isoform-B (lacking exon 12). ahajournals.orgnih.gov
Studies have shown that exon 12 is crucial for the proper functioning of the BMPR2 protein. nih.gov Deletion of this exon is a known mutation in HPAH patients and can disrupt BMPR2 function in a dominant-negative manner. nih.govahajournals.org Research has revealed that individuals with PAH who carry a BMPR2 mutation have a higher ratio of isoform-B to isoform-A compared to unaffected carriers. ahajournals.orgnih.gov This suggests that an increased proportion of the alternatively spliced isoform lacking exon 12 contributes to the development of the disease. nih.govahajournals.org The splicing factor SRSF2 has been identified as a key regulator of this process, with lower levels of SRSF2 promoting the exclusion of exon 12 and thus increasing the B/A ratio. ahajournals.orgnih.gov
The incomplete penetrance of BMPR2 mutations strongly suggests the involvement of modifier genes and epigenetic factors in the development of PAH. nih.govnih.gov
Modifier Genes: These are genes that can influence the expression or function of BMPR2 or its signaling pathway, thereby modulating an individual's susceptibility to developing PAH. The tumor suppressor gene Fragile Histidine Triad (FHIT) has been identified as a potential modifier. nih.gov
Epigenetic Regulation: Epigenetic mechanisms, such as DNA methylation and histone modifications, can alter gene expression without changing the DNA sequence itself. nih.govahajournals.org Aberrant hypermethylation of the BMPR2 promoter region has been observed in PAH patients, which is associated with reduced BMPR2 gene expression. nih.govahajournals.orgahajournals.org The transcriptional regulator SIN3a has been shown to play a protective role by preventing the methylation of the BMPR2 promoter. ahajournals.orgresearchgate.net Downregulation of SIN3a in PAH is linked to decreased BMPR2 expression. ahajournals.orgresearchgate.net Histone modifications, regulated by enzymes like EZH2, also contribute to the epigenetic silencing of BMPR2. nih.govahajournals.org
Cellular and Molecular Consequences of BMPR2 Deficiency
The reduction in functional BMPR2 protein has profound consequences at the cellular and molecular level, particularly within the pulmonary vasculature. mdpi.com
Pulmonary artery endothelial cells (PAECs) are critically affected by BMPR2 deficiency, leading to a state of dysfunction that is a hallmark of PAH. nih.govimperial.ac.uk
Increased Apoptosis and Proliferation: BMPR2 signaling is essential for regulating the balance between EC proliferation and apoptosis. ahajournals.org Its deficiency makes PAECs more susceptible to apoptosis, which is considered an early event in PAH pathogenesis. nih.gov This initial loss of endothelial integrity is thought to be followed by the emergence of apoptosis-resistant, hyperproliferative ECs that contribute to the occlusive vascular lesions. mdpi.comnih.gov
Endothelial-to-Mesenchymal Transition (EndMT): BMPR2 deficiency can promote a process where endothelial cells lose their characteristic properties and acquire a mesenchymal, smooth muscle-like phenotype. ahajournals.org This transition is driven by the upregulation of factors like HMGA1 and its target Slug. ahajournals.org These transformed cells can contribute to the thickening of the vessel wall. ahajournals.org
Metabolic Reprogramming: Loss of BMPR2 function is associated with a shift in EC metabolism from efficient mitochondrial oxidative phosphorylation to a less efficient form of aerobic glycolysis, a phenomenon also observed in cancer cells. mdpi.com This metabolic switch can be potentiated by the alternative splicing of pyruvate (B1213749) kinase. mdpi.com
Impaired Barrier Function: Conditional deletion of Bmpr2 in the endothelium of mice leads to decreased endothelial barrier function, which can contribute to vascular leakage and inflammation. nih.govnih.gov
Altered Cytokine Production: BMPR2-deficient endothelial cells exhibit increased production of inflammatory cytokines such as GM-CSF, IL-6, and IL-8, which can recruit inflammatory cells to the vessel wall and further promote vascular remodeling. mdpi.com
| Cellular/Molecular Consequence | Key Findings in BMPR2-Deficient Endothelial Cells |
|---|---|
| Apoptosis & Proliferation | Increased susceptibility to apoptosis followed by proliferation of apoptosis-resistant cells. nih.gov |
| Endothelial-to-Mesenchymal Transition (EndMT) | Transition to a smooth muscle-like phenotype, contributing to vascular lesions. ahajournals.org |
| Metabolic Reprogramming | Shift towards aerobic glycolysis, away from oxidative phosphorylation. mdpi.com |
| Impaired Barrier Function | Decreased endothelial barrier integrity. nih.govnih.gov |
| Altered Cytokine Production | Increased production of pro-inflammatory cytokines (e.g., GM-CSF, IL-6, IL-8). mdpi.com |
Pulmonary Arterial Smooth Muscle Cell (PASMC) Phenotypic Changes
In addition to its effects on the endothelium, the disruption of BMPR2 signaling has profound consequences for the underlying pulmonary arterial smooth muscle cells (PASMCs), promoting a disease-associated phenotype.
In stark contrast to its pro-survival role in endothelial cells, BMPR2 signaling in PASMCs acts as a crucial brake on cell growth, promoting apoptosis and inhibiting proliferation. ahajournals.org This growth-suppressive function is vital for preventing the excessive muscularization of pulmonary arteries.
When BMPR2 signaling is compromised, this inhibitory control is lost, leading to a state of hyperproliferation and resistance to apoptosis in PASMCs. mdpi.comnih.govnih.gov PASMCs isolated from patients with idiopathic PAH and those with BMPR2 mutations demonstrate a hyper-proliferative state compared to control cells. nih.govnih.gov This uncontrolled proliferation of PASMCs is a hallmark of PAH, leading directly to the thickening of the medial layer of pulmonary arteries and the narrowing of the vessel lumen. nih.gov
| Cell Type | Effect of Functional BMPR2 Signaling | Effect of Dysfunctional BMPR2 Signaling | References |
| PAECs | Promotes survival/anti-apoptotic | Increased apoptosis and proliferation | portlandpress.comahajournals.orgnih.gov |
| PASMCs | Inhibits proliferation/pro-apoptotic | Increased proliferation and apoptosis resistance | mdpi.comahajournals.orgnih.gov |
Healthy, mature PASMCs exist in a differentiated, contractile state, characterized by the expression of specific contractile proteins. In vascular disease, these cells can undergo a phenotypic switch to a "synthetic" state. This synthetic phenotype is characterized by reduced contractility and increased capacity for proliferation, migration, and production of extracellular matrix components. mdpi.com
Loss of BMPR2 signaling promotes this shift from a contractile to a synthetic phenotype. physiology.org In vivo studies show that loss of normal BMPR2 signaling in smooth muscle cells leads to a decrease in markers of smooth muscle differentiation. physiology.org PASMCs with reduced BMPR2 exhibit impaired contractility. nih.gov This functional change is linked to the downregulation of key signaling molecules like RHOA and RAC1 and contractile-associated proteins such as Transgelin (TAGLN), resulting in the destabilization of actin stress fibers necessary for contraction. nih.gov This phenotypic modulation allows PASMCs to actively participate in the adverse remodeling of the vessel wall.
Metabolic Reprogramming and Mitochondrial Dysfunction
Dysfunctional BMPR2 signaling is a major driver of profound metabolic shifts within cells, leading to a state of metabolic reprogramming and significant mitochondrial impairment. This is characterized by a switch in energy production pathways and an increase in oxidative stress. Widespread metabolic abnormalities are observed in the heart, pulmonary vasculature, and systemic tissues of individuals with BMPR2 mutations. nih.govahajournals.org These metabolic shifts include hyperglycolytic reprogramming and mitochondrial dysfunction. nih.govahajournals.orgahajournals.org
Glycolysis and Tricarboxylic Acid (TCA) Cycle Alterations
One of the hallmark metabolic changes driven by BMPR2 dysfunction is a pronounced shift towards aerobic glycolysis, a phenomenon often likened to the Warburg effect observed in cancer cells. ahajournals.org In this altered metabolic state, cells exhibit heightened glycolysis and reduced activity of the tricarboxylic acid (TCA) cycle and mitochondrial metabolism, even in the presence of sufficient oxygen. ahajournals.org This metabolic reprogramming is strongly linked to BMPR2 mutations in both pulmonary artery smooth muscle cells (PASMCs) and pulmonary artery endothelial cells (PAECs). ahajournals.org
Studies on human pulmonary microvascular endothelial cells with disease-causing BMPR2 mutations have confirmed significant increases in aerobic glycolysis. nih.gov These analyses also revealed a major impairment of the TCA cycle, with a clear functional change occurring between the citrate (B86180) and succinate (B1194679) intermediates. nih.gov Specifically, levels of TCA cycle intermediates are significantly decreased in cells with mutant BMPR2. nih.gov This is accompanied by an observed increase in the activity of isocitrate dehydrogenase (IDH), an enzyme that converts isocitrate to alpha-ketoglutarate (B1197944), which can impact the stability of hypoxia-inducible factors (HIFs). ahajournals.org The shift away from the TCA cycle is further supported by findings that the BMP2 ligand can cause a rapid decrease in TCA intermediates in certain lung cancer cells. researchgate.net This reprogramming ultimately supports the increased biosynthetic demands required for cell proliferation. ahajournals.org
Key Metabolic Alterations in Dysregulated BMPR2 Signaling
| Metabolic Pathway | Observation | Cellular Consequence | Supporting Evidence |
|---|---|---|---|
| Glycolysis | Increased rate of aerobic glycolysis (Warburg Effect) | Provides energy and biosynthetic precursors for proliferation | ahajournals.orgnih.gov |
| TCA Cycle | Major impairment and decreased levels of intermediates | Reduced mitochondrial respiration and energy production | ahajournals.orgnih.gov |
| Isocitrate Dehydrogenase (IDH) | Increased enzymatic activity | Altered alpha-ketoglutarate levels, potentially stabilizing HIF | ahajournals.org |
Increased Reactive Oxygen Species (ROS) Production
A common and critical consequence of various BMPR2 mutations is a significant increase in oxidative stress, characterized by the overproduction of reactive oxygen species (ROS). nih.gov Direct assays in cell cultures with different types of BMPR2 mutations have shown an approximate two-fold increase in both peroxide and superoxide (B77818) production. nih.gov This increase in ROS is believed to originate primarily from dysfunctional mitochondria. nih.gov
Evidence supporting a mitochondrial source for ROS includes altered gene expression related to energy metabolism and oxidative stress. nih.gov Furthermore, transgenic mice with a BMPR2 mutation show a 50% increase in isoprostanes and a two-fold increase in isofurans, lipids that are markers of oxidative stress, suggesting an increase in ROS of mitochondrial origin. nih.gov Electron microscopy of the pulmonary vessels from these mice revealed decreased and more variable mitochondrial size. nih.gov In cardiomyocytes, BMPR2 mutations are associated with reduced mitochondrial respiration and increased mitochondrial superoxide production. physiology.org This oxidant injury within the mitochondria can lead to the inactivation of protective enzymes like SIRT3, further perpetuating a cycle of oxidative stress and metabolic reprogramming. nih.gov
Genomic Instability and DNA Repair Mechanisms (e.g., BRCA1)
BMPR2 signaling is fundamentally linked to the maintenance of genomic integrity. nih.gov Its deficiency is associated with increased susceptibility to DNA damage and abnormal DNA repair, leading to genomic instability—a key factor in the development of cancer and other diseases. nih.govmdpi.com
Pulmonary endothelial cells from patients with idiopathic PAH and those with experimentally reduced BMPR2 are highly susceptible to DNA damage. nih.gov This suggests that BMPR2 plays a critical role in DNA damage control. nih.gov A crucial discovery in this area identified breast cancer 1 (BRCA1) as a novel target for BMPR2 signaling. nih.gov BRCA1 is a cornerstone of genomic stability, playing a central role in the error-free repair of DNA double-strand breaks through a process called homologous recombination. nih.govresearchgate.netdana-farber.org The loss of BRCA1 function results in genomic instability. nih.gov The finding that BMPR2 signaling regulates BRCA1 suggests that BMPR2 deficiency mediates genomic instability through the loss of this critical DNA damage control mechanism. nih.gov
Inflammatory and Immune Responses (e.g., TNF-α, IL-6, IL-8, Macrophages)
Dysregulated BMPR2 signaling fosters a pro-inflammatory environment. A deficiency in BMPR2 is associated with an exaggerated inflammatory response, characterized by the heightened production of key inflammatory cytokines. nih.govresearchgate.net This creates a feedback loop where inflammation can further suppress BMPR2 expression, exacerbating the condition.
In pulmonary artery smooth muscle cells (PASMCs), BMPR2 deficiency is linked to increased production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov This heightened response can be triggered by inflammatory stimuli, and the resulting IL-6 can, in turn, drive the proliferation of these cells. nih.govresearchgate.net Studies have shown that BMPR2-deficient mice produce more IL-6 and its murine analog, KC, after exposure to inflammatory agents like lipopolysaccharide (LPS). atsjournals.org In human PASMCs, reduced BMPR2 expression leads to a greater induction of IL-6 in response to Interleukin-1β (IL-1β) stimulation. nih.gov
Tumor Necrosis Factor-alpha (TNF-α), another potent pro-inflammatory cytokine, also plays a role. lidsen.com In the context of PAH, TNF-α–induced inhibition of BMPR2 can drive the proliferation of PASMCs. ahajournals.org Furthermore, BMP signaling can influence the behavior of immune cells like macrophages. frontiersin.org BMPs can skew macrophages towards an anti-inflammatory M2 phenotype; however, the complex inflammatory environment resulting from BMPR2 dysregulation can alter these dynamics, contributing to the perivascular inflammation seen in associated diseases. nih.govahajournals.orgfrontiersin.org
Inflammatory Mediators in Dysregulated BMPR2 Signaling
| Cytokine/Cell | Role/Observation | Supporting Evidence |
|---|---|---|
| IL-6 | Production is increased in BMPR2-deficient cells; drives PASMC proliferation. | nih.govatsjournals.orgnih.gov |
| IL-8 (KC in mice) | Production is heightened in BMPR2-deficient cells. | nih.govatsjournals.org |
| TNF-α | Can inhibit BMPR2 and drive PASMC proliferation. | ahajournals.org |
| Macrophages | BMP signaling influences macrophage phenotype, affecting the inflammatory state. | frontiersin.org |
Extracellular Matrix (ECM) Remodeling and Stiffening (e.g., Fibrillin-1)
The structural integrity of tissues is highly dependent on the extracellular matrix (ECM), and BMPR2 signaling is vital for its maintenance. When BMPR2 is deficient, it leads to significant ECM remodeling and increased tissue stiffness. This occurs because BMPR2 acts as a gatekeeper, maintaining the balance between BMP and Transforming Growth Factor-beta (TGF-β) signaling, which is essential for vascular homeostasis. nih.gov
Loss of BMPR2 in endothelial cells leads to the upregulation of ECM proteins, including Fibrillin-1 (FBN1). nih.gov This results in the accumulation of ectopic Fibrillin-1 fibers, which can be remodeled with fibronectin at cell junctions. nih.gov Such ectopic Fibrillin-1 deposits are found in the pulmonary artery lesions of heritable PAH patients with BMPR2 mutations. nih.gov This altered ECM composition increases integrin-dependent cell adhesion and actomyosin-dependent contractility, which in turn facilitates the release of active TGF-β from its latent, fibrillin-bound state. nih.gov This creates a vicious feed-forward loop that promotes processes like endothelial-to-mesenchymal transition, contributing to vascular remodeling and stiffening. nih.gov Furthermore, fibroblasts from PAH patients with BMPR2 mutations show severely impaired elastic fiber formation. mdpi.com
Association of BMPR2 Dysregulation with Disease Pathogenesis
The dysregulation of BMPR2 signaling is a cornerstone in the pathogenesis of several human diseases, most prominently Pulmonary Arterial Hypertension (PAH). nih.gov Loss-of-function mutations in the BMPR2 gene are the most common genetic cause of heritable PAH (HPAH), found in over 70% of cases, and are also present in about 15-20% of idiopathic PAH (IPAH) cases. nih.govnih.govmdpi.com Notably, even in PAH patients without a detectable mutation, the expression and signaling activity of BMPR2 are often impaired, suggesting that dysfunctional BMPR2 signaling is a key common feature of the disease. mdpi.com
The pathological consequences described—metabolic reprogramming toward glycolysis, increased ROS production, genomic instability, chronic inflammation, and adverse ECM remodeling—collectively contribute to the progressive vascular remodeling that defines PAH. nih.govahajournals.orgnih.govnih.govmdpi.com This remodeling involves the excessive proliferation of vascular wall cells and perivascular inflammation, leading to the narrowing and occlusion of small pulmonary arteries. nih.govahajournals.org This increases pulmonary vascular resistance, places a strain on the right ventricle of the heart, and ultimately leads to right-sided heart failure. nih.govresearchgate.net The low penetrance of BMPR2 mutations (around 20%) suggests that additional genetic or environmental factors are required to trigger the disease, likely by further reducing BMPR2 signaling below a critical threshold. mdpi.comatsjournals.org
Pulmonary Arterial Hypertension (PAH) Pathogenesis (Heritable, Idiopathic, Associated Forms)
Dysregulated BMPR2 signaling is a cornerstone in the pathogenesis of Pulmonary Arterial Hypertension (PAH), a progressive disease characterized by elevated pulmonary vascular resistance leading to right heart failure. ahajournals.orgresearchgate.net Mutations in the BMPR2 gene are the most common genetic cause of heritable PAH (HPAH), identified in over 70% of familial cases and up to 26% of idiopathic PAH (IPAH) cases. Furthermore, reduced BMPR2 expression and impaired signaling are common features across various forms of PAH, including associated forms, suggesting a central role for this pathway in the disease's development. mdpi.com
The loss of proper BMPR2 function leads to an imbalance between anti-proliferative and pro-proliferative signals within the pulmonary arteries. mdpi.com In healthy individuals, BMPR2 signaling helps maintain vascular homeostasis by inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs) and promoting the survival of endothelial cells. mdpi.com When this signaling is disrupted, it results in a pathological shift towards a phenotype of increased PASMC proliferation and resistance to apoptosis. nih.gov This cellular behavior drives the intense vascular remodeling, including the formation of obstructive lesions, that is the hallmark of PAH. researchgate.net
Studies have shown that the loss of BMPR2 function leads to an abnormal, hypocontractile but hyperproliferative state in PASMCs. ahajournals.org This is mediated by a complex cascade involving an increase in β-Arrestin2 (ARRB2), which subsequently promotes pro-proliferative gene expression. ahajournals.org In pulmonary artery endothelial cells, BMPR2 deficiency increases susceptibility to apoptosis, contributing to the loss of the endothelial barrier's integrity. researchgate.net This endothelial dysfunction can, in turn, promote the abnormal growth of the underlying smooth muscle cells.
Clinically, patients with PAH carrying BMPR2 mutations often present at a younger age and with more severe hemodynamic compromise compared to non-carriers. This underscores the critical role of this signaling pathway in maintaining the health of the pulmonary vasculature.
| Parameter | BMPR2 Mutation Carriers | Non-Carriers |
|---|---|---|
| Mean Age at Diagnosis (years) | ~35 | ~42 |
| Mean Pulmonary Artery Pressure (mmHg) | Higher (~60.5) | Lower (~56.4) |
| Pulmonary Vascular Resistance (Wood units) | Higher (~16.6) | Lower (~12.9) |
| Cardiac Index (L/min/m²) | Lower (~2.11) | Higher (~2.51) |
| Response to Acute Vasodilator Testing | Less Likely | More Likely |
Contributions to Cancer Progression (e.g., Lung Cancer, Breast Cancer, Osteosarcoma, Colorectal Cancer)
The role of BMPR2 signaling in cancer is complex and highly context-dependent, acting as either a tumor suppressor or a promoter of metastasis depending on the cancer type. bmbreports.orgmdpi.com
Breast Cancer: In breast cancer, BMPR2 signaling appears to have a tumor-suppressive function. Studies have shown that its disruption can accelerate metastatic progression. nih.gov Overexpression of a dominant-negative BMPR2 mutant has been found to inhibit the growth of human breast cancer cells. Disruption of the pathway in mammary tumors leads to alterations in the tumor microenvironment, including increased angiogenesis and inflammation, which facilitates the spread of cancer cells. nih.gov Dysregulation of BMP signaling is also involved in the emergence of luminal breast cancer cells. frontiersin.org
Colorectal Cancer (CRC): Dysfunctional BMP signaling is implicated in the development of CRC. nih.gov Genetic variations in the BMPR2 gene are associated with an increased risk of developing both colon and rectal cancer. kaiserpermanente.org While some components of the BMP pathway are downregulated in CRC, suggesting a tumor-suppressive role, the signaling pathway itself often remains intact in cancer cells. nih.govnih.gov However, mutations in BMP pathway genes can contribute to cancer pathogenesis by inactivating their signaling. For instance, frameshift mutations in BMPR2 have been observed in gastric and colorectal cancers with high microsatellite instability.
Lung Cancer: While less defined, evidence suggests BMP signaling is also involved in lung cancer. Bone morphogenetic proteins are highly expressed in lung cancer cells, where they are thought to promote survival and distant metastasis. grantome.com
| Cancer Type | Observed BMPR2 Expression/Activity | Pathophysiological Consequence |
|---|---|---|
| Breast Cancer | Disrupted/Inhibited Signaling | Promotes metastatic progression, alters tumor microenvironment. nih.gov |
| Osteosarcoma | High Expression | Correlates with poor prognosis, promotes invasion and metastasis, associated with low immune infiltration. nih.govoncotarget.com |
| Colorectal Cancer | Genetic Variations/Mutations | Increased risk of cancer development, potential inactivation of tumor-suppressive signaling. kaiserpermanente.org |
Role in Neurodegenerative Disorders (e.g., Alzheimer's Disease)
Emerging research indicates that dysregulated BMP signaling contributes to the pathogenesis of neurodegenerative disorders, including Alzheimer's disease (AD). grantome.comnih.gov In the context of aging and AD, BMP expression is aberrantly increased in the brain. grantome.com This heightened signaling has a detrimental effect on neurogenesis, the process of generating new neurons.
Specifically, elevated BMP signaling promotes the differentiation of adult neural stem cells into astrocytes (a type of glial cell) while actively suppressing their differentiation into neurons, which are essential for cognitive functions like memory. grantome.com This impairment of adult neurogenesis, particularly in critical brain regions like the hippocampus, is believed to contribute to the cognitive decline seen in AD. stanford.edu
Research in animal models of AD has shown that inhibiting BMP receptors can reverse these effects, promoting the regeneration of new neurons and leading to improved cognitive function. grantome.com The proposed mechanism involves the downstream regulation of key cellular pathways. Inhibition of BMPR2 has been shown to cause potent inhibition of the mTORC1 and mTORC2 pathways while activating AMP-activated protein kinase (AMPK). grantome.com This specific regulatory signature is known to suppress tumor growth but is also linked to increased longevity and decreased neurodegeneration. Therefore, targeting the BMPR2 signaling pathway represents a novel strategy for treating neurodegenerative diseases by fostering a brain environment conducive to neuronal regeneration. grantome.comstanford.edu
Involvement in Fibrotic Conditions
Dysregulated BMPR2 signaling is increasingly recognized for its role in the development of fibrotic conditions, particularly idiopathic pulmonary fibrosis (IPF). bohrium.comnih.govatsjournals.org Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. The BMP signaling pathway generally exerts anti-fibrotic effects, often counterbalancing the pro-fibrotic actions of TGF-β. bohrium.comtandfonline.com
In fibrotic lungs, the expression of BMPR2 and its downstream signaling molecules is significantly reduced. atsjournals.orgtandfonline.com This reduction can be triggered by pro-fibrotic factors like TGF-β1. atsjournals.org The resulting impairment of BMPR2 signaling disrupts the delicate balance, tipping the scales towards a pro-fibrotic state. This leads to increased production of extracellular matrix components, such as fibronectin, by lung fibroblasts. tandfonline.com
There is a strong clinical association between IPF and PAH, and dysregulated BMPR2 signaling appears to be a common link. nih.gov Vascular remodeling in fibrotic lungs, which contributes to secondary pulmonary hypertension, can further enhance fibrogenesis through this impaired BMPR2 signaling. atsjournals.orgnih.gov This creates a vicious cycle where endothelial dysfunction and vascular changes promote fibrosis, and the fibrotic environment further suppresses protective BMPR2 signaling. atsjournals.orgresearchgate.net Studies have found rare BMPR2 mutations in patients with IPF, suggesting a genetic predisposition in some cases. atsjournals.orgresearchgate.net Therefore, restoring or upregulating BMPR2 signaling is being explored as a potential therapeutic strategy to treat pulmonary fibrosis. tandfonline.com
Bmpr2 in 1 Tfa As a Selective Chemical Probe for Bmpr2 Kinase Inhibition
Designation and Identity of Bmpr2-IN-1 (tfa)
Bmpr2-IN-1, also identified as Compound 8a in some literature, is a potent inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). medchemexpress.commedchemexpress.com It is a synthetically derived, pyrazole-based macrocyclic compound. musechem.comnih.gov The trifluoroacetate (B77799) (tfa) salt form of this inhibitor is commonly used in research settings. musechem.com
The chemical formula for the trifluoroacetate salt of Bmpr2-IN-1 is C18H16F3N7O3, and it has a molecular weight of 435.36 g/mol . medchemexpress.commusechem.com
Table 1: Chemical Identity of Bmpr2-IN-1 (tfa)
| Identifier | Value |
| Compound Name | Bmpr2-IN-1 (tfa) |
| Synonyms | Compound 8a (tfa), BMPR2-IN-1 TFA |
| Molecular Formula | C18H16F3N7O3 |
| Molecular Weight | 435.36 g/mol |
| Chemical Structure | Pyrazole-based macrocycle |
Pharmacological Characterization of Bmpr2-IN-1 (tfa) as a BMPR2 Inhibitor
In Vitro Inhibition Constants (IC50, KD) for BMPR2 Kinase Activity
Bmpr2-IN-1 has demonstrated potent inhibition of BMPR2 kinase activity in various in vitro assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (KD) are key parameters that quantify the inhibitor's potency.
Multiple studies have reported varying but generally potent inhibition values. One source indicates an IC50 of 506 nM and a KD of 83.5 nM for BMPR2. medchemexpress.commedchemexpress.cominvivochem.cnmedchemexpress.com Another assay reported an IC50 of 81.9 nM in an ADP-Glo kinase assay. reactionbiology.com A binding assay also determined an IC50 of 66.6 nM. reactionbiology.com The potent binding of Bmpr2-IN-1 to BMPR2 has been confirmed through isothermal titration calorimetry (ITC), which revealed a KD value of 83.5 nM. nih.gov This binding is driven by both favorable enthalpic and entropic contributions. nih.gov
Table 2: In Vitro Inhibition of BMPR2 by Bmpr2-IN-1 (tfa)
| Parameter | Value | Assay Type |
| IC50 | 506 nM | Kinase Assay |
| IC50 | 81.9 nM | ADP-Glo Kinase Assay |
| IC50 | 66.6 nM | Binding Assay |
| KD | 83.5 nM | Isothermal Titration Calorimetry (ITC) |
Kinome Selectivity Profile Against Other TGF-β Family Kinases
The selectivity of a chemical probe is crucial for its utility in research. Bmpr2-IN-1 has been profiled against other kinases within the Transforming Growth Factor-β (TGF-β) superfamily to determine its specificity for BMPR2. The TGF-β superfamily includes type I receptors (such as ALK1, ALK2, ALK3, ALK4, ALK5, and ALK6) and type II receptors (including TGFBR2, ACVR2A, and ACVR2B), which are involved in diverse signaling pathways. nih.govgoogle.com
While detailed quantitative data for Bmpr2-IN-1's selectivity against the entire panel of TGF-β family kinases is not extensively published in the provided search results, the development of selective BMPR2 inhibitors is an active area of research. nih.gov For context, other BMPR2 inhibitors like CDD-1115 have shown high selectivity, with weak inhibition of ALK1 and ALK2 and poor to no inhibition of ALK3, ALK4, ALK5, ALK6, TGFBR2, ACVR2A, and ACVR2B. nih.gov The macrocyclic design of Bmpr2-IN-1 was intended to enhance selectivity compared to more promiscuous kinase inhibitors. nih.gov
Implications of the Trifluoroacetate (TFA) Salt in Research Applications
The use of Bmpr2-IN-1 as its trifluoroacetate (TFA) salt has several implications for its application in research. TFA is frequently used in the purification of synthetic peptides and small molecules by high-performance liquid chromatography (HPLC). nih.govgenscript.com As a counterion, TFA can enhance the solubility and stability of the compound, which is beneficial for in vitro and in vivo studies. musechem.com
However, the presence of residual TFA can have unintended biological effects. genscript.com.cn Studies have shown that TFA itself can influence cell proliferation, with some reports indicating inhibitory effects at nanomolar concentrations and others showing growth promotion at higher concentrations. genscript.comgenscript.com.cn For instance, TFA has been observed to inhibit the proliferation of osteoblasts and chondrocytes. nih.gov It can also act as an allosteric regulator of certain receptors and, in some contexts, can be metabolized by cells, leading to unexpected outcomes. genscript.comgenscript.com.cn
Furthermore, TFA can interfere with structural studies and has been shown to modulate the phase separation characteristics of peptides. acs.orgnih.gov Therefore, when using Bmpr2-IN-1 (tfa) in biological assays, it is crucial to consider the potential confounding effects of the TFA counterion. nih.govbiorxiv.org In some cases, it may be necessary to convert the TFA salt to a different salt form, such as hydrochloride, to mitigate these effects. genscript.comgenscript.com.cn
Academic Research Methodologies and Applications of Bmpr2 in 1 Tfa
In Vitro Mechanistic Investigations using Bmpr2-IN-1 (tfa)
Bmpr2-IN-1 (tfa) is a valuable tool for the in vitro study of cellular processes regulated by BMPR2. As an inhibitor, it allows researchers to probe the physiological and pathological consequences of disrupting the BMPR2 signaling cascade.
Assessment of Canonical SMAD1/5/8 Pathway Inhibition
The primary downstream signaling pathway of BMPR2 involves the phosphorylation of SMAD proteins 1, 5, and 8. Bmpr2-IN-1 (tfa), as a BMPR2 inhibitor with a reported IC50 of 506 nM and a KD of 83.5 nM, is expected to block this phosphorylation cascade. medchemexpress.comresearchgate.net Methodologies to assess this inhibition include:
Phosphorylation Assays: Western blotting is a key technique used to measure the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8) in cell lysates. Treatment of cells with Bmpr2-IN-1 (tfa) prior to stimulation with a BMP ligand (like BMP2 or BMP9) would be expected to show a dose-dependent decrease in pSMAD1/5/8 levels compared to untreated controls.
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a BMP-responsive element (BRE). Inhibition of BMPR2 by Bmpr2-IN-1 (tfa) would prevent the translocation of the pSMAD1/5/8-SMAD4 complex to the nucleus, leading to a quantifiable reduction in reporter gene expression. nih.gov
Table 1: Expected Outcomes of Bmpr2-IN-1 (tfa) on Canonical SMAD Signaling
| Assay | Expected Result with Bmpr2-IN-1 (tfa) Treatment | Principle |
| Western Blot for pSMAD1/5/8 | Decreased band intensity for pSMAD1/5/8 | Inhibition of BMPR2 kinase activity prevents phosphorylation of SMAD1/5/8. |
| BMP-Responsive Element (BRE) Luciferase Reporter Assay | Decreased luciferase activity | Blockade of SMAD signaling cascade reduces transcription of the reporter gene. |
Evaluation of Non-Canonical Signaling Modulation
Beyond the canonical SMAD pathway, BMPR2 is known to influence other signaling cascades, often referred to as non-canonical pathways. mdpi.com The use of Bmpr2-IN-1 (tfa) can help elucidate the role of BMPR2 in modulating these pathways, which include the ERK and p38 MAPK pathways. mdpi.comnih.gov Studies have shown that BMPR2 deficiency can lead to the activation of p38 MAPK and ERK1/2. nih.govnih.gov Therefore, inhibiting BMPR2 with Bmpr2-IN-1 (tfa) might paradoxically lead to an increase in the phosphorylation and activation of these kinases. Researchers would typically measure the phosphorylation status of ERK and p38 in cell lysates via Western blotting after treatment with the inhibitor.
Impact on Cell Proliferation and Apoptosis in Disease Models
The BMPR2 signaling pathway plays a crucial role in regulating cell proliferation and apoptosis, and its dysfunction is implicated in diseases such as pulmonary arterial hypertension (PAH) and cancer. mdpi.comnih.gov Inhibition of BMPR2 signaling with a tool like Bmpr2-IN-1 (tfa) is instrumental in studying these processes. For instance, in some contexts, BMPR2 signaling is anti-proliferative and pro-apoptotic. nih.govnih.gov Therefore, its inhibition could lead to increased cell proliferation and resistance to apoptosis.
Common assays to study these effects include:
Proliferation Assays: MTT or BrdU assays can quantify cell proliferation rates. Cells treated with Bmpr2-IN-1 (tfa) might show an increased rate of proliferation.
Apoptosis Assays: Flow cytometry using Annexin V and propidium (B1200493) iodide staining or TUNEL assays can measure the extent of apoptosis. Inhibition of BMPR2 could lead to a decrease in apoptotic cells.
Table 2: Predicted Effects of Bmpr2-IN-1 (tfa) on Cellular Phenotypes
| Cellular Process | Assay Method | Predicted Effect of Bmpr2-IN-1 (tfa) |
| Cell Proliferation | MTT Assay, BrdU Incorporation | Increased proliferation in certain cell types. inabj.org |
| Apoptosis | Annexin V/PI Staining, TUNEL Assay | Decreased apoptosis, promoting cell survival. nih.gov |
Studies on Cell Migration, Invasion, and Endothelial Barrier Function
BMPR2 signaling is also involved in regulating cell motility and the integrity of the endothelial barrier. mdpi.com Research using inhibitors can shed light on the receptor's role in these complex processes. Studies on BMPR2-deficient endothelial cells have shown defects in cell migration and adhesion. mdpi.com Furthermore, BMPR2 plays a role in maintaining the barrier function of the pulmonary artery endothelium. semanticscholar.org Therefore, Bmpr2-IN-1 (tfa) could be used in the following assays:
Migration and Invasion Assays: Transwell migration assays (or Boyden chamber assays) and Matrigel invasion assays can be used to assess the impact of BMPR2 inhibition on the migratory and invasive capacity of cells.
Endothelial Barrier Function Assays: Transendothelial electrical resistance (TEER) measurements can quantify the integrity of endothelial cell monolayers. Treatment with Bmpr2-IN-1 (tfa) would be expected to decrease TEER, indicating a compromised barrier function.
Analysis of Metabolic Phenotypes and Mitochondrial Bioenergetics
Recent research has uncovered a link between BMPR2 signaling and cellular metabolism, particularly mitochondrial function. nih.govmdpi.com BMPR2 deficiency has been associated with a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon also observed in cancer cells. mdpi.com Inhibition of BMPR2 can also lead to mitochondrial dysfunction and alterations in mitochondrial DNA integrity. nih.govnih.gov Bmpr2-IN-1 (tfa) can be a critical tool to further investigate these metabolic consequences. Experimental approaches would include:
Metabolic Flux Analysis: Using techniques like Seahorse XF analysis to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Mitochondrial Function Assays: Measuring mitochondrial membrane potential, ATP production, and reactive oxygen species (ROS) levels.
Gene Expression and Proteomic Profiling in Response to Bmpr2-IN-1 (tfa)
To obtain a comprehensive understanding of the downstream effects of BMPR2 inhibition, global changes in gene and protein expression can be analyzed. Treating cells with Bmpr2-IN-1 (tfa) and subsequently performing transcriptomic and proteomic analyses can identify novel targets and pathways regulated by BMPR2.
Gene Expression Profiling: Techniques such as microarray analysis or RNA sequencing (RNA-Seq) can be employed to identify genes that are differentially expressed upon treatment with Bmpr2-IN-1 (tfa). For example, studies on cells with BMPR2 mutations have identified alterations in the expression of genes related to proliferation, GTP signaling, and stress response pathways. nih.gov
Proteomic Profiling: Mass spectrometry-based proteomics can be used to identify and quantify changes in the cellular proteome following BMPR2 inhibition. This can provide insights into the functional consequences of altered gene expression and identify post-translational modifications that are regulated by BMPR2 signaling.
Characterization of Cellular Interactions and Receptor Complex Dynamics
Bmpr2-IN-1 (tfa), also known as Compound 8a, is a recently developed selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) kinase. nih.gov Understanding its interaction with the receptor is crucial for its application as a chemical probe in biological systems. The primary mechanism of BMP signaling initiation involves the formation of a heterotetrameric complex of two type I and two type II transmembrane serine/threonine kinase receptors upon ligand binding. nih.gov The constitutively active type II receptor, BMPR2, then phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD effector proteins (SMAD1/5/9). nih.govnih.gov
The interaction of Bmpr2-IN-1 with this complex is directed at the ATP-binding site within the kinase domain of BMPR2, thereby preventing the phosphorylation cascade. Molecular docking studies have been performed to characterize this specific interaction at an atomic level. These computational models predict that Bmpr2-IN-1 binds to BMPR2 in an ATP mimetic fashion.
Key predicted interactions from the docking study include:
Hinge Binding: The pyrazole (B372694) moiety of the inhibitor is predicted to form two critical hydrogen bonds with the backbone of tyrosine 282 (Y282) in the hinge region of the BMPR2 kinase domain.
Additional Hydrogen Bonding: A further hydrogen bond is anticipated between the amine linker of the pyrimidine (B1678525) moiety and the backbone oxygen of serine 350 (S350).
Hydrophobic Interactions: The inhibitor's structure is further stabilized within the binding pocket through hydrophobic interactions with key residues, including isoleucine 209 (I209), valine 217 (V217), and leucine (B10760876) 340 (L340).
These molecular interactions underpin the ability of Bmpr2-IN-1 to occupy the catalytic site and inhibit the kinase function of the receptor, thereby disrupting the dynamics of the receptor complex and downstream signaling.
Preclinical Translational Research in Animal Models Utilizing Bmpr2-IN-1 (tfa)
Bmpr2-IN-1 (tfa) is a novel, selective inhibitor of BMPR2, first described in the scientific literature in mid-2023. nih.gov As a recently developed research compound, its primary characterization has been focused on in vitro biochemical and biophysical assays.
Published research detailing the application of Bmpr2-IN-1 (tfa) in established animal models of pulmonary hypertension, such as those induced by hypoxia or monocrotaline, is not available at this time.
There are currently no published studies reporting the investigation of Bmpr2-IN-1 (tfa) in preclinical cancer models.
Scientific literature detailing the evaluation of Bmpr2-IN-1 (tfa) in other disease models, such as those for Alzheimer's disease, is not yet available.
As a consequence of the compound's recent development, studies assessing the efficacy of Bmpr2-IN-1 (tfa) on disease phenotypes and pathological remodeling in any animal model have not yet been published in peer-reviewed literature.
Target Engagement and Pathway Biomarker Studies with Bmpr2-IN-1 (tfa)
Target engagement for Bmpr2-IN-1 has been quantitatively demonstrated through direct binding and enzymatic inhibition assays using the purified kinase domain of BMPR2. Isothermal titration calorimetry (ITC) was used to measure the direct binding affinity, revealing a potent interaction with a dissociation constant (KD) of 83.5 nM. nih.gov This confirms that the compound physically engages its intended molecular target.
The functional consequence of this binding was assessed via an ADP-Glo™ kinase assay, which measures the enzymatic activity of the receptor. In this functional assay, Bmpr2-IN-1 demonstrated potent inhibition of BMPR2 kinase activity with a half-maximal inhibitory concentration (IC50) of 506 nM. nih.govnih.gov The development of Bmpr2-IN-1 involved a macrocyclization strategy to improve selectivity over its promiscuous parent compound. nih.gov This is reflected in its kinase selectivity profile, where it shows significantly reduced activity against other kinases, such as GSK3A. nih.gov
| Parameter | Assay | Value | Reference |
|---|---|---|---|
| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC) | 83.5 nM | nih.gov |
| Enzymatic Inhibition (IC50) | ADP-Glo™ Kinase Assay | 506 nM | nih.gov |
While direct target engagement and inhibition have been established in vitro, published studies specifically using Bmpr2-IN-1 (tfa) to probe downstream pathway biomarkers, such as the phosphorylation of SMAD1/5/9 or the expression of target genes like ID1 (Inhibitor of DNA binding 1) in a cellular context, are not yet available. acs.org Such studies are noted as a required next step for the further characterization of this chemical probe. nih.govacs.org
Development and Validation of Molecular Biomarkers for BMPR2 Pathway Activity (e.g., mRNA targets of canonical/non-canonical pathways)
The bone morphogenetic protein receptor type II (BMPR2) is a transmembrane serine/threonine kinase that plays a critical role in various cellular processes, including differentiation, proliferation, and apoptosis. nih.govahajournals.org Its signaling activity is mediated through two principal pathways: the canonical SMAD-dependent pathway and a variety of non-canonical (SMAD-independent) pathways. The development of molecular biomarkers is essential for monitoring the activity of these pathways and understanding the effects of modulatory compounds.
Canonical SMAD Pathway: The canonical pathway is initiated when a bone morphogenetic protein (BMP) ligand binds to BMPR2. wikipedia.org This leads to the recruitment and phosphorylation of a type I BMP receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. nih.govahajournals.org These activated R-SMADs form a complex with the common mediator SMAD4 and translocate to the nucleus. nih.gov Inside the nucleus, this complex acts as a transcriptional regulator, binding to BMP response elements in the DNA to control the expression of target genes.
Key transcriptional targets that serve as validated mRNA biomarkers for canonical BMPR2 pathway activity include the Inhibitor of DNA Binding (Id) family of proteins, particularly Id1, Id2, and Id3. nih.govmdpi.com Studies have demonstrated that BMPs, such as BMP4 and BMP6, induce the expression of these Id proteins in pulmonary artery smooth muscle cells (PASMCs) and that this induction is dependent on a functional BMPR2. mdpi.comnih.gov Consequently, measuring the mRNA and protein levels of Id1, Id2, and Id3 provides a reliable method for assessing the activation state of the canonical BMPR2-SMAD signaling axis. nih.govahajournals.org Mutations in BMPR2 have been shown to significantly reduce the expression of Id proteins in response to BMP stimulation. mdpi.comnih.gov
Non-Canonical Pathways: In addition to the SMAD-mediated pathway, BMPR2 activation can trigger several non-canonical signaling cascades. These pathways are also crucial for mediating the diverse cellular effects of BMPR2 and offer additional targets for biomarker development. ahajournals.org Key non-canonical pathways include:
Mitogen-Activated Protein Kinase (MAPK) pathways: This includes the p38 MAPK and Extracellular Signal-Regulated Kinase (ERK) pathways. nih.govahajournals.org The phosphorylation status of p38 and ERK1/2 can serve as biomarkers for non-canonical BMPR2 activity.
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and proliferation, and its activation can be modulated by BMPR2 signaling. ahajournals.orgnih.gov
The validation of these biomarkers involves demonstrating their consistent and reproducible response to BMPR2 stimulation or inhibition. For instance, studies using siRNA to knock down BMPR2 have confirmed a resultant decrease in BMP-induced Id1 and Id3 expression, validating their utility as biomarkers for receptor activity. nih.gov Similarly, upregulation of BMPR2 via gene delivery has been associated with increased SMAD1/5/8 signaling and decreased p38-MAPK phosphorylation, further validating these phosphoproteins as pathway biomarkers. nih.gov
The table below summarizes key molecular biomarkers used to assess BMPR2 pathway activity.
| Pathway | Biomarker Type | Biomarker Name(s) | Change with Pathway Activation |
| Canonical | mRNA / Protein | Inhibitor of DNA Binding 1, 2, 3 (Id1, Id2, Id3) | Increase |
| Canonical | Phosphoprotein | Phosphorylated SMAD1/5/8 (pSMAD1/5/8) | Increase |
| Non-Canonical | Phosphoprotein | Phosphorylated p38 MAPK (p-p38) | Varies (often decrease) |
| Non-Canonical | Phosphoprotein | Phosphorylated ERK1/2 (p-ERK1/2) | Varies |
| Non-Canonical | Phosphoprotein | Phosphorylated Akt (p-Akt) | Varies |
Correlation of Bmpr2-IN-1 (tfa) Activity with Biomarker Modulation
Bmpr2-IN-1, also referred to as compound 8a in scientific literature, is a potent and selective inhibitor of the BMPR2 kinase. nih.govmedchemexpress.com Developed through the macrocyclization of a pyrazole-based hinge-binding moiety, it demonstrates significant inhibitory activity with an IC₅₀ of 506 nM and a binding affinity (Kᵢ) of 83.5 nM for BMPR2. nih.govmedchemexpress.com The trifluoroacetate (B77799) (tfa) salt is a formulation of this active compound.
As a direct inhibitor of the BMPR2 kinase domain, the activity of Bmpr2-IN-1 (tfa) is intrinsically correlated with the modulation of the molecular biomarkers of the BMPR2 pathway. By binding to and inhibiting the kinase, the compound prevents the initiation of the downstream signaling cascade, leading to predictable changes in both canonical and non-canonical pathway markers.
The primary mechanism of action of Bmpr2-IN-1 (tfa) is the prevention of the transphosphorylation of BMP type I receptors by the BMPR2 kinase. nih.govdrugbank.com This inhibition directly blocks the first step required for signal propagation. Consequently, the correlation between Bmpr2-IN-1 (tfa) activity and biomarker modulation is as follows:
Modulation of Canonical Biomarkers: Inhibition of BMPR2 by Bmpr2-IN-1 (tfa) is expected to prevent the phosphorylation of SMAD1/5/8. This lack of R-SMAD activation would inhibit their nuclear translocation and subsequent transactivation of target genes. Therefore, the application of Bmpr2-IN-1 (tfa) would correlate with a dose-dependent decrease in the mRNA and protein expression of canonical biomarkers such as Id1, Id2, and Id3. mdpi.comahajournals.org
Modulation of Non-Canonical Biomarkers: The activity of Bmpr2-IN-1 (tfa) is also expected to correlate with changes in non-canonical signaling. For pathways that are positively regulated by BMPR2, such as the PI3K pathway in certain contexts, the inhibitor would lead to a decrease in the phosphorylation of Akt. nih.gov For pathways that are negatively regulated, the opposite effect may be observed. For example, since BMPR2 upregulation can decrease p38-MAPK phosphorylation, inhibition by Bmpr2-IN-1 (tfa) would be expected to lead to an increase in phosphorylated p38-MAPK levels. nih.gov
The table below outlines the expected correlation between the inhibitory activity of Bmpr2-IN-1 (tfa) and the modulation of established BMPR2 pathway biomarkers.
| Biomarker Name(s) | Pathway | Expected Modulation by Bmpr2-IN-1 (tfa) | Rationale |
| pSMAD1/5/8 | Canonical | Decrease | Direct inhibition of the upstream kinase (BMPR2) prevents SMAD phosphorylation. nih.govdrugbank.com |
| Id1, Id2, Id3 mRNA | Canonical | Decrease | Reduced pSMAD1/5/8 levels lead to decreased transcriptional activation of Id genes. nih.govahajournals.org |
| p-p38 MAPK | Non-Canonical | Increase | Inhibition of BMPR2 would reverse its suppressive effect on p38-MAPK signaling. nih.gov |
| p-Akt | Non-Canonical | Decrease | Inhibition of BMPR2 would block its activation of the PI3K/Akt pathway. nih.gov |
The development of Bmpr2-IN-1 (tfa) provides a valuable chemical tool for probing the function of the BMPR2 signaling pathway. Its activity, defined by its inhibitory constant, directly translates to the modulation of these downstream molecular markers, allowing researchers to quantify the extent of pathway inhibition in various experimental models.
Advanced Research Perspectives and Future Directions in Bmpr2 Inhibition
Structure-Activity Relationship (SAR) Studies of BMPR2 Inhibitors (including Bmpr2-IN-1 analogs)
Structure-activity relationship (SAR) studies are fundamental to the iterative process of drug design, providing crucial insights into how the chemical structure of a compound influences its biological activity. For BMPR2 inhibitors, these studies have been instrumental in navigating the complex landscape of kinase inhibition, aiming to enhance potency against BMPR2 while minimizing off-target effects. Early efforts in the broader BMP receptor inhibitor field often focused on scaffolds like pyrazolo[1,5-a]pyrimidine, which showed promise but also highlighted the challenges of achieving selectivity. researchgate.netnih.govnih.gov For instance, SAR studies on this scaffold revealed that subtle modifications to its 3- and 6-positions could dramatically alter activity and selectivity profiles for BMP type I receptors. nih.gov
Design and Synthesis of Novel Scaffolds for BMPR2 Kinase Inhibition
The quest for selective BMPR2 inhibitors has spurred the development of novel chemical scaffolds designed to exploit unique features of the BMPR2 kinase domain. Two prominent strategies have emerged: macrocyclization and the use of DNA-encoded chemical libraries.
A key example of the macrocyclization strategy is the development of Bmpr2-IN-1 (tfa) , also known as compound 8a. nih.govnih.gov This inhibitor was engineered by taking a promiscuous, non-selective 3-amino-1H-pyrazole based kinase inhibitor and applying a macrocyclization approach. nih.gov By introducing a rigid linker to create a macrocycle, the conformational flexibility of the molecule is restricted. nih.gov This pre-organization into a bioactive conformation reduces the entropic penalty of binding, which can lead to enhanced potency and, crucially, improved selectivity. nih.govnih.gov The synthesis of Bmpr2-IN-1 (tfa) and its analogs involved varying the linker moieties to optimize the fit within the BMPR2 active site, ultimately leading to a potent and selective inhibitor from a non-selective starting point. nih.gov
A different, yet highly effective, approach involves the screening of vast chemical libraries. DNA-Encoded Chemical Library (DECL) technology has revolutionized hit identification by enabling the screening of billions of compounds simultaneously. acs.orgchemrxiv.org This technology was used to screen over 4 billion molecules against the BMPR2 kinase domain, leading to the discovery of entirely new, benzimidazole-based scaffolds. nih.govresearchgate.netacs.org From these screens, initial hits such as CDD-1115 and CDD-1431 were identified, representing first-in-class, highly selective BMPR2 inhibitors with low nanomolar potency. nih.govacs.org
Optimization for Potency, Selectivity, and Biological Activity
Once a promising scaffold is identified, the next critical phase is its optimization to improve potency, selectivity, and drug-like properties such as metabolic stability. acs.org
For macrocyclic inhibitors like Bmpr2-IN-1 (tfa), optimization involves fine-tuning the linker's length and chemical nature to maximize favorable interactions with the target kinase. The rigid structure conferred by the macrocycle helps to lock the molecule into a conformation that fits the BMPR2 active site specifically, thereby discriminating against other kinases. nih.govnih.gov This strategy proved successful in transforming a promiscuous inhibitor into the selective compound Bmpr2-IN-1 (tfa), which exhibits an IC50 of 506 nM for BMPR2. nih.govmedchemexpress.com
In the case of the novel scaffolds discovered via DECL screening, SAR studies were essential to address initial liabilities. The initial hits, CDD-1115 and CDD-1431, despite their high potency and selectivity, had high molecular weights and showed metabolic lability. nih.govacs.org Through systematic medicinal chemistry efforts, analogs were synthesized to improve these characteristics. This optimization campaign led to the development of compounds like CDD-1281 and CDD-1653, which not only maintained the high potency of the parent compounds but also demonstrated enhanced metabolic stability, making them more suitable as tool compounds for in vitro and in vivo studies. researchgate.netnih.govacs.org These efforts successfully yielded inhibitors with single-digit nanomolar potency and exceptional selectivity for BMPR2 over other TGF-β family kinases. nih.govacs.org
| Compound | Scaffold Type | BMPR2 IC50 (nM) | Key Optimization Feature |
|---|---|---|---|
| Bmpr2-IN-1 (tfa) (Compound 8a) | Pyrazole-based Macrocycle | 506 | Macrocyclization of a promiscuous inhibitor to enhance selectivity. nih.govmedchemexpress.com |
| CDD-1115 | Benzimidazole-based | 1.8 | Novel scaffold identified via DECL screening with high initial potency. nih.govacs.org |
| CDD-1431 | Benzimidazole-based | 1.6 | Novel scaffold identified via DECL screening with high initial potency and selectivity. acs.org |
| CDD-1281 | Benzimidazole-based (optimized) | 1.2 | Analog of CDD-1115 optimized for metabolic stability while maintaining high potency. researchgate.netnih.gov |
| CDD-1653 | Benzimidazole-based (optimized) | 2.8 | Analog of CDD-1431 optimized for metabolic stability and selectivity. researchgate.netnih.govnih.gov |
Strategic Integration of Bmpr2-IN-1 (tfa) in Drug Discovery Pipelines for BMPR2 Modulators
The development of a selective chemical probe like Bmpr2-IN-1 (tfa) is a critical step in the drug discovery pipeline for BMPR2 modulators. For years, the lack of such specific tools hindered the ability to pharmacologically interrogate the function of BMPR2 in disease models without confounding off-target effects. nih.govacs.org The availability of Bmpr2-IN-1 (tfa) allows researchers to dissect the specific contributions of BMPR2 signaling in complex biological systems.
Its strategic integration serves several key purposes:
Target Validation: By selectively inhibiting BMPR2, Bmpr2-IN-1 (tfa) can be used in cellular and animal models to confirm that targeting this receptor produces the desired therapeutic effect. This is crucial for validating BMPR2 as a druggable target for conditions like PAH, cancer, and neurodegenerative diseases. medchemexpress.comrutgers.edu
Pathway Analysis: The inhibitor allows for detailed studies of the downstream consequences of BMPR2 inhibition, helping to elucidate the complex signaling networks it governs. mdpi.com
Biomarker Discovery: In preclinical models, changes in cellular processes or gene expression following treatment with Bmpr2-IN-1 (tfa) can help identify biomarkers to monitor therapeutic response or patient stratification in future clinical trials.
Foundation for Further Optimization: While a valuable research tool, Bmpr2-IN-1 (tfa) itself can serve as a starting point for further medicinal chemistry programs aimed at developing clinical candidates with improved pharmacokinetic and pharmacodynamic properties.
Development of Next-Generation BMPR2-Targeting Research Tools and Probes
The field of BMPR2 research is continually evolving, with an ongoing need for more sophisticated tools to probe its function with greater precision. Bmpr2-IN-1 (tfa) represents a significant advance, but the development of "next-generation" tools continues to push the boundaries of potency and selectivity.
The highly potent and exceptionally selective inhibitors discovered through DECL screening, such as CDD-1281 and CDD-1653, exemplify the next wave of chemical probes. nih.govnih.gov Their single-digit nanomolar potency allows for their use at very low concentrations, minimizing the risk of off-target effects and providing a clearer picture of BMPR2-specific functions. Such high-quality probes are indispensable for rigorously testing biological hypotheses. nih.gov
Beyond small-molecule inhibitors, the development of next-generation tools also encompasses other modalities:
Genetic Tools: Advanced genetic sequencing techniques, such as the portable MinION nanopore sequencer, are being developed for rapid and cost-effective screening of BMPR2 mutations in patients with PAH. nih.gov This provides a powerful diagnostic tool and helps researchers understand the genetic basis of BMPR2 dysfunction.
Biophysical and Cellular Probes: Future research may focus on developing fluorescently tagged versions of inhibitors or photo-affinity probes. These tools can be used to visualize the receptor in real-time within cells, study its trafficking and localization, and identify binding partners, offering deeper insights into its cellular biology.
The continuous development of these diverse and highly specific research tools—from optimized small molecules like Bmpr2-IN-1 (tfa) and its successors to advanced genetic analysis platforms—is essential for fully understanding the role of BMPR2 in health and disease and for accelerating the discovery of new therapies.
Q & A
Q. What in silico tools predict Bmpr2-IN-1 (tfa) interactions with non-BMPR2 targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite.
- Machine Learning : Train models on ChEMBL bioactivity data.
- Pathway Enrichment Analysis : Identify secondary pathways via Gene Ontology.
Validate predictions with orthogonal assays (e.g., thermal shift assays for binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
